Analytical Reference Standard Certification vs. Uncharacterized Pharmacological Profile
6-Methoxy DiPT (hydrochloride) is a certified analytical reference standard manufactured to meet ISO/IEC 17025 and ISO 17034 international standards, with a certified purity of ≥98% . In contrast, its closest positional isomer, 5-MeO-DiPT, is a DEA Schedule I controlled substance with well-characterized but illicit pharmacology, and is not certified as a reference material [1]. The comparator DiPT has reported pharmacological data but is also not certified to these international reference material standards [2]. This difference is fundamental to procurement: 6-Methoxy DiPT is purchased for analytical method validation, while 5-MeO-DiPT is purchased for pharmacological investigation, if legally permissible.
| Evidence Dimension | Certification and Purity |
|---|---|
| Target Compound Data | Certified analytical reference material; purity ≥98% (HPLC) |
| Comparator Or Baseline | 5-MeO-DiPT: Not a certified reference material; a DEA Schedule I controlled substance with no standardized purity for research supply [1] |
| Quantified Difference | Certification to ISO 17025/17034 (Target) vs. No certification (Comparator) |
| Conditions | Supplier: Cayman Chemical; Certificate of Analysis provided |
Why This Matters
Certification ensures traceability and method reliability, which is non-negotiable for forensic and analytical chemistry laboratories.
- [1] Drug Enforcement Administration. (2004). Schedules of Controlled Substances: Temporary Placement of 5-Methoxy-N,N-diisopropyltryptamine into Schedule I. Federal Register, 69(189), 58053-58055. View Source
- [2] Wikipedia contributors. (2024, September 30). DiPT. Wikipedia, The Free Encyclopedia. View Source
